molecular formula C21H27NO5S B11422375 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11422375
M. Wt: 405.5 g/mol
InChI Key: MHNSJCRRNCZMJM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a combination of sulfur, furan, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps:

    Formation of the 1,1-dioxidotetrahydrothiophene moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Synthesis of the 5-methylfuran-2-ylmethylamine: This involves the alkylation of 5-methylfuran with an appropriate alkyl halide, followed by amination.

    Coupling of the two intermediates: The 1,1-dioxidotetrahydrothiophene and 5-methylfuran-2-ylmethylamine are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the benzamide moiety: The final step involves the reaction of the coupled intermediate with 4-(2-methylpropoxy)benzoic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur moiety in the 1,1-dioxidotetrahydrothiophene can undergo further oxidation.

    Reduction: The compound can be reduced under specific conditions to modify the sulfur oxidation state.

    Substitution: The benzamide and furan moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Higher oxidation state sulfur compounds.

    Reduction: Reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Biological Probes: Can be used in the design of probes for studying biological processes.

Industry

    Polymer Chemistry: Potential use in the synthesis of polymers with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfur and furan moieties could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
  • N-(5-methylfuran-2-ylmethyl)-4-(2-methylpropoxy)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide is unique due to the combination of its sulfur, furan, and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C21H27NO5S/c1-15(2)13-26-19-8-5-17(6-9-19)21(23)22(12-20-7-4-16(3)27-20)18-10-11-28(24,25)14-18/h4-9,15,18H,10-14H2,1-3H3

InChI Key

MHNSJCRRNCZMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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